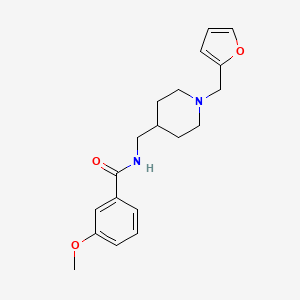

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide

Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzamide moiety

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-23-17-5-2-4-16(12-17)19(22)20-13-15-7-9-21(10-8-15)14-18-6-3-11-24-18/h2-6,11-12,15H,7-10,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLQAOJIWVQHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidin-4-one with furan-2-carbaldehyde under reductive amination conditions to yield the intermediate.

Coupling with Benzamide: The intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with furan and piperidine structures exhibit significant antiviral properties. For instance, certain derivatives have shown effective inhibition against viral infections, with EC50 values ranging from 0.20 to 0.96 μM, suggesting strong antiviral potency.

Anticancer Potential

The compound's structural characteristics make it a candidate for anticancer drug development. Studies on similar benzamide derivatives have demonstrated promising results against various cancer cell lines. For example, compounds designed with similar frameworks have shown IC50 values as low as 4.12 µM against cancer cells, outperforming standard chemotherapy agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research shows that related compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, which is critical in the context of rising antibiotic resistance .

Inhibition of Enzymatic Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, structural modifications can enhance inhibitory activity against targets such as PI3K, which is implicated in cancer progression .

Neurological Implications

Given the piperidine structure, this compound may also interact with neurotransmitter systems, potentially serving as a treatment for neurological disorders. Compounds with similar scaffolds have been investigated for their effects on dopamine receptors and other neurotransmitter systems .

Case Studies

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide

- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Uniqueness

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 358.4 g/mol

- CAS Number : 953998-01-1

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Inhibition of Enzymatic Activity : Compounds like 3-methoxybenzamide (3-MBA), a derivative related to our compound, inhibit ADP-ribosyltransferase, affecting cell division in various bacterial species such as Bacillus subtilis. This inhibition leads to filamentation and eventual lysis of cells, suggesting a potential mechanism for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide in microbial inhibition .

- Targeting Protein Interactions : Similar benzamide derivatives have been shown to interact with key cellular proteins involved in cell signaling pathways, which may modulate immune responses or influence cancer cell proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Its ability to inhibit bacterial growth can be hypothesized based on the mechanisms observed in related compounds. For example, 3-MBA's effects on the FtsZ protein, crucial for bacterial cell division, indicate that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide may similarly disrupt bacterial proliferation by targeting analogous pathways .

Anti-Cancer Activity

There is emerging evidence that similar compounds exhibit anti-cancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms:

- Cell Cycle Arrest : Some studies have indicated that benzamide derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : Research has shown that these compounds can activate apoptotic pathways, contributing to the death of malignant cells.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.